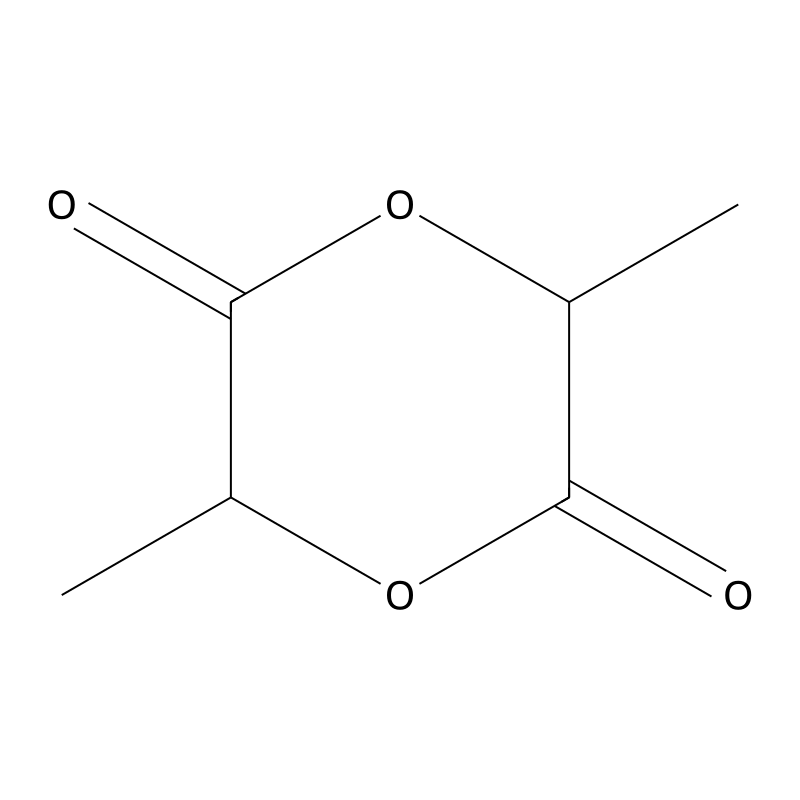

3,6-Dimethyl-1,4-dioxane-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biodegradable Polymer Precursor

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a cyclic ester derived from lactic acid. It holds significant interest in scientific research due to its ability to be readily polymerized into poly(lactic acid) (PLA), a biodegradable polymer with numerous applications [].

PLA is a desirable alternative to traditional plastics due to its biocompatibility, biodegradability, and renewability. Its production from readily available lactic acid, a fermentation product of various biomass sources, aligns with the goals of sustainable development [].

Ring-Opening Polymerization

Rac-lactide undergoes ring-opening polymerization (ROP), a chain reaction process where the cyclic structure of the molecule is broken and the monomers link to form a polymer chain. Various metal or organocatalysts can facilitate this process, influencing the properties of the resulting PLA [].

Research efforts focus on optimizing ROP conditions to achieve desired PLA characteristics, such as:

- Molecular weight and distribution: These factors affect the mechanical properties and processability of PLA [].

- Stereochemistry: The arrangement of methyl groups in the PLA backbone can influence its crystallinity, thermal stability, and biodegradation rate [].

Applications in Research

Rac-lactide serves as a valuable starting material for various research endeavors, including:

- Development of novel PLA-based materials: Researchers explore incorporating functional groups or modifying the PLA backbone to create materials with specific functionalities, such as improved biocompatibility, drug delivery capabilities, or enhanced mechanical properties [, ].

- Preparation of complex polymeric structures: Rac-lactide can be co-polymerized with other monomers to create block copolymers with diverse properties and potential applications in drug delivery, tissue engineering, and various nanotechnologies [].

- Understanding PLA degradation mechanisms: Studying the degradation behavior of rac-lactide-derived polymers in different environments is crucial for optimizing their performance and environmental impact [].

3,6-Dimethyl-1,4-dioxane-2,5-dione is a chemical compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.1253 g/mol. It is also known by several other names, including p-Dioxane-2,5-dione, 3,6-dimethyl- and lactide. The compound features a dioxane ring structure that is characteristic of various lactones and cyclic esters. Its IUPAC Standard InChI is InChI=1S/C₆H₈O₄/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H₃ .

- Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of carboxylic acids.

- Esterification: It can react with alcohols to form esters.

- Cyclization: Under certain conditions, it may undergo cyclization to form larger cyclic compounds.

These reactions are crucial for its functionality in organic synthesis and materials science.

Several methods are employed for the synthesis of 3,6-Dimethyl-1,4-dioxane-2,5-dione:

- Condensation Reactions: This involves the reaction of diketones or related compounds under acidic or basic conditions to form the dioxane structure.

- Cyclization Techniques: Starting from linear precursors containing carbonyl groups can lead to the formation of the dioxane ring via cyclization.

- Lactonization: This method involves the formation of lactones from hydroxy acids or their derivatives.

Each method varies in yield and purity depending on the specific conditions employed.

3,6-Dimethyl-1,4-dioxane-2,5-dione finds applications in various fields:

- Pharmaceutical Industry: It is used as an intermediate in synthesizing active pharmaceutical ingredients.

- Polymer Chemistry: The compound serves as a monomer in producing biodegradable polymers.

- Cosmetics and Personal Care Products: It is incorporated into formulations due to its chemical properties .

Several compounds share structural similarities with 3,6-Dimethyl-1,4-dioxane-2,5-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dioxane | C₄H₈O₂ | Simpler structure without carbonyl groups |

| Lactide | C₆H₁₀O₄ | Contains an additional methyl group |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Contains hydroxyl instead of carbonyl groups |

| 2-Methylsuccinic acid | C₆H₁₂O₄ | Aliphatic acid structure |

Uniqueness: The presence of two methyl groups on the dioxane ring distinguishes 3,6-Dimethyl-1,4-dioxane-2,5-dione from its analogs by enhancing its chemical reactivity and altering its physical properties.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

26680-10-4

Wikipedia

General Manufacturing Information

Dates

Structure-property relationships in 3D-printed poly(l-lactide-co-ε-caprolactone) degradable polymer

Emilio Omar Bachtiar, Virginia Cary Ritter, Ken GallPMID: 34166872 DOI: 10.1016/j.jmbbm.2021.104650

Abstract

The recent growth of polymer 3D-printing has brought innovation to the medical implant field. Implants with complex porous structures can be fabricated by printing to tune mechanical behavior and enable diffusion, consequently improving integration with tissues in the human body. Poly(L-lactide-co-ε-caprolactone) (PLCL) is a 3D-printable polymer that possess a wide range of possible mechanical properties depending on its monomer composition. It is often used in biomedical applications requiring degradability. In this study, we explore 1) the effect of annealing 3D-printed PLCL and 2) the degradation profile of both annealed and unannealed 3D-printed PLCL scaffolds. The degraded samples were characterized for its molecular weight, mass loss, microstructure, and mechanical properties. By annealing the 3D-printed PLCL, we reveal the structure-property relationship of PLCL. Crystallization was found to be a crucial factor in the resulting mechanical properties, increasing stiffness significantly. The subsequent degradation study revealed that there was no significant difference brought about by pre-annealing the scaffolds. The scaffolds were found to maintain their mechanical properties until up to 8 weeks, at which point the scaffolds reached a critical molecular weight and lost their mechanical integrity.pH-tunable nanoparticles composed of copolymers of lactide and allyl-glycidyl ether with various functionalities for the efficient delivery of anti-cancer drugs

B Kost, W Gonciarz, A Krupa, M Socka, M Rogala, T Biela, M BrzezińskiPMID: 33957491 DOI: 10.1016/j.colsurfb.2021.111801

Abstract

The designing of biocompatible nanocarriers for the efficient delivery of their cargos to the desired targets remains a challenge. In this regard, the most promising strategy relies on the construction of pH- or thermo-responsive nanoparticles (NPs). However, it is also important to preserve the balance between the responsiveness of the carrier and their stability in physiological conditions. Therefore, we described a new family of copolymers of lactide and allyl-glycidyl ether which were subsequently modified by thiol-ene reaction to functionalize the resulting copolymer with acetylcysteine (ACC) or thioglycolic acid (tGA) moieties. Subsequently, these copolymers were used to obtain blank and doxorubicin (DOX) loaded NPs with an average diameter of about 50-100 nm. Interestingly, the NPs were stable in different pH conditions, however, the presence of ACC or tGA units in the polymeric chain allows for the reduction of the undesired burst release due to the supramolecular interactions between polymeric pedant groups and DOX. The release tests of DOX from NPs showed that DOX release rate decrease depending on the pH values and the copolymer functionalization in order of non-modified NPs > ACC-modified NPs > tGA functionalized NPs. Most importantly, the MTT assay showed that all blank NPs are non-toxic against the normal L929 cell line. Subsequently, the antitumor efficiency of the obtained NPs was tested towards L929 (murine fibroblast cell line), HeLa (cervical cancer), and AGS (human gastric adenocarcinoma cancer) cells. The results demonstrated that DOX-loaded NPs efficiently induce the reduction in the viability of the HeLa and AGS cell, and this reduction in the viability was even below 20 % for the AGS cells. Together with their biocompatibility, the obtained NPs offer a novel route for the preparation of nanocarriers for the controlled and efficient delivery of anticancer drugs.Anti-Inflammatory Effect of Very High Dose Local Vessel Wall Statin Administration: Poly(L,L-Lactide) Biodegradable Microspheres with Simvastatin for Drug Delivery System (DDS)

Piotr Wacinski, Mariusz Gadzinowski, Wojciech Dabrowski, Justyna Szumilo, Jakub Wacinski, Nathalie Oru, Eric Vicaut, Stanislaw Czuczwar, Janusz Kocki, Teresa Basinska, Stanislaw SlomkowskiPMID: 34299106 DOI: 10.3390/ijms22147486

Abstract

Atherosclerosis involves an ongoing inflammatory response of the vascular endothelium and vessel wall of the aorta and vein. The pleiotropic effects of statins have been well described in many in vitro and in vivo studies, but these effects are difficult to achieve in clinical practice due to the low bioavailability of statins and their first-pass metabolism in the liver. The aim of this study was to test a vessel wall local drug delivery system (DDS) using PLA microstructures loaded with simvastatin. Wistar rats were fed high cholesterol chow as a model. The rat vessels were chemically injured by repeated injections of perivascular paclitaxel and 5-fluorouracil. The vessels were then cultured and treated by the injection of several concentrations of poly(L,L-lactide) microparticles loaded with the high local HMG-CoA inhibitor simvastatin (0.58 mg/kg) concentration (SVPLA). Histopathological examinations of the harvested vessels and vital organs after 24 h, 7 days and 4 weeks were performed. Microcirculation in mice as an additional test was performed to demonstrate the safety of this approach. A single dose of SVPLA microspheres with an average diameter of 6.4 μm and a drug concentration equal to 8.1% of particles limited the inflammatory reaction of the endothelium and vessel wall and had no influence on microcirculation in vivo or in vitro. A potent pleiotropic (anti-inflammatory) effect of simvastatin after local SVPLA administration was observed. Moreover, significant concentrations of free simvastatin were observed in the vessel wall (compared to the maximum serum level). In addition, it appeared that simvastatin, once locally administered as SVPLA particles, exerted potent pleiotropic effects on chemically injured vessels and presented anti-inflammatory action. Presumably, this effect was due to the high local concentrations of simvastatin. No local or systemic side effects were observed. This approach could be useful for local simvastatin DDSs when high, local drug concentrations are difficult to obtain, or systemic side effects are present.Understanding of how the properties of medical grade lactide based copolymer scaffolds influence adipose tissue regeneration: Sterilization and a systematic in vitro assessment

Shubham Jain, Mohammed Ahmad Yassin, Tiziana Fuoco, Samih Mohamed-Ahmed, Hallvard Vindenes, Kamal Mustafa, Anna Finne-WistrandPMID: 33947531 DOI: 10.1016/j.msec.2021.112020

Abstract

Aliphatic polyesters are the synthetic polymers most commonly used in the development of resorbable medical implants/devices. Various three-dimensional (3D) scaffolds have been fabricated from these polymers and used in adipose tissue engineering. However, their systematic evaluation altogether lacks, which makes it difficult to select a suitable degradable polymer to design 3D resorbable implants and/or devices able to effectively mimic the properties of adipose tissue. Additionally, the impact of sterilization methods on the medical devices, if any, must be taken into account. We evaluate and compare five different medical-grade resorbable polyesters with l-lactide content ranging from 50 to 100 mol% and exhibiting different physiochemical properties depending on the comonomer (d-lactide, ε-caprolactone, glycolide, and trimethylene carbonate). The salt-leaching technique was used to prepare 3D microporous scaffolds. A comprehensive assessment of physical, chemical, and mechanical properties of the scaffolds was carried out in PBS at 37 °C. The cell-material interactions and the ability of the scaffolds to promote adipogenesis of human adipose tissue-derived stem cells were assessed in vitro. The diverse physical and mechanical properties of the scaffolds, due to the different composition of the copolymers, influenced human adipose tissue-derived stem cells proliferation and differentiation. Scaffolds made from polymers which were above their glass transition temperature and with low degree of crystallinity showed better proliferation and adipogenic differentiation of stem cells. The effect of sterilization techniques (electron beam and ethylene oxide) on the polymer properties was also evaluated. Results showed that scaffolds sterilized with the ethylene oxide method better retained their physical and chemical properties. Overall, the presented research provides (i) a detailed understanding to select a degradable polymer that has relevant properties to augment adipose tissue regeneration and can be further used to fabricate medical devices/implants; (ii) directions to prefer a sterilization method that does not change polymer properties.Moxifloxacin-loaded in situ synthesized Bioceramic/Poly(L-lactide-co-ε-caprolactone) composite scaffolds for treatment of osteomyelitis and orthopedic regeneration

Noha H Radwan, Maha Nasr, Rania A H Ishak, Gehanne A S AwadPMID: 33933641 DOI: 10.1016/j.ijpharm.2021.120662

Abstract

High local intraosseous levels of antimicrobial agents are required for adequate long-term treatment of chronic osteomyelitis (OM). In this study, biodegradable composite scaffolds of poly-lactide-co-ε-caprolactone/calcium phosphate (CaP) were in-situ synthesized using two different polymer grades and synthesis pathways and compared to composites prepared by pre-formed (commercially available) CaP for delivery of the antibiotic moxifloxacin hydrochloride (MOX). Phase identification and characterization by Fourier transform infra-red (FTIR) spectroscopy, X-ray powder diffraction (XRPD) and scanning electron microscope (SEM) confirmed the successful formation of different CaP phases within the biodegradable polymer matrix. The selected in-situ formed CaP scaffold showed a sustained release for MOX for six weeks and adequate porosity. Cell viability study on MG-63 osteoblast-like cells revealed that the selected composite scaffold maintained the cellular proliferation and differentiation. Moreover, it was able to diminish the bacterial load, inflammation and sequestrum formation in the bones of OM-induced animals. The results of the present work deduce that the selected in-situ formed CaP composite scaffold is a propitious candidate for OM treatment, and further clinical experiments are recommended.Gas foaming of electrospun poly(L-lactide-co-caprolactone)/silk fibroin nanofiber scaffolds to promote cellular infiltration and tissue regeneration

Yujie Chen, Zihao Jia, Muhammad Shafiq, Xianrui Xie, Xianghao Xiao, Rita Castro, João Rodrigues, Jinglei Wu, Guangdong Zhou, Xiumei MoPMID: 33639507 DOI: 10.1016/j.colsurfb.2021.111637

Abstract

Electrospun nanofibers emulate extracellular matrix (ECM) morphology and architecture; however, small pore size and tightly-packed fibers impede their translation in tissue engineering. Here we exploited in situ gas foaming to afford three-dimensional (3D) poly(L-lactide-co-ε-caprolactone)/silk fibroin (PLCL/SF) scaffolds, which exhibited nanotopographic cues and a multilayered structure. The addition of SF improved the hydrophilicity and biocompatibility of 3D PLCL scaffolds. Three-dimensional scaffolds exhibited larger pore size (38.75 ± 9.78 μm) and high porosity (87.1% ± 1.5%) than that of their 2D counterparts. 3D scaffolds also improved the deposition of ECM components and neo-vessel regeneration as well as exhibited more numbers of CD163

/CCR7

cells after 2 weeks implantation in a subcutaneous model. Collectively, 3D PLCL/SF scaffolds have broad implications for regenerative medicine and tissue engineering applications.

Three-dimensional printed poly (L-lactide) and hydroxyapatite composite for reconstruction of critical bone defect in rabbits

Bruno Watanabe Minto, Arícia Gomes Sprada, José Aloizio Gonçalves Neto, Brenda Mendonça de Alcântara, Thiago André Salvitti de Sá Rocha, Ana Carolina Valentim Hespanha, Carolina Quarterone, Maressa da Rocha Sartori, Alessandre Hataka, Ricardo Andres Ramirez Uscategui, Luis Gustavo Gosuen Gonçalves DiasPMID: 34037081 DOI: 10.1590/ACB360404

Abstract

To use a 3D printed poly (L-lactide) acid (PLLA) and hydroxyapatite (HA) composite as a bone substitute for reconstruction of a critical bone defect in the radius of rabbits.A 1.5 cm ostectomy was performed in the radial diaphysis of 60 New Zealand white rabbits. The rabbits were divided into three groups according to surgical treatment of the bone defect (group I - control, group II - bone graft, group III - 3D PLLA). Each group was divided into four subgroups with different radiographic and histopathologic evaluation times (T1 - 15 days, T2 - 30 days, T3 - 60 days, T4 - 90 days).

The implant group had greater clinically lameness (p = 0.02), edema (p = 0.007), pain (p = 0.04) and more complications at the surgical site (p = 0.03). Histologically, this group showed greater congestion (p = 0.04), hemorrhage (p = 0.04) and inflammation. Osteogenesis was microscopically similar between days (p = 0.54) and treatments (p = 0.17), even though radiographically, more effective bone healing occurred in the graft group (II), with more callus and bone bridge formation.

The customization of a 3D PLLA/HA scaffold was successful. However, in animals receiving the polymer-ceramic composite less bone callus and bone bridge was formed compared to the graft group.

Biofabrication of poly(l-lactide-co-ε-caprolactone)/silk fibroin scaffold for the application as superb anti-calcification tissue engineered prosthetic valve

Xiaoxiao Wang, Jing Liu, Huimin Jing, Binhan Li, Zhiting Sun, Boxuan Li, Deling Kong, Xigang Leng, Zhihong WangPMID: 33579497 DOI: 10.1016/j.msec.2021.111872

Abstract

In this study, electrospun scaffolds were fabricated by blending poly(l-lactide-co-ε-caprolactone) (PLCL) and silk fibroin (SF) with different ratios, and further the feasibility of electrospun PLCL/SF scaffolds were evaluated for application of tissue engineered heart valve (TEHV). Scanning electron microscopy (SEM) results showed that the surface of PLCL/SF electrospun scaffolds was smooth and uniform while the mechanical properties were appropriate as valve prosthesis. In vitro cytocompatibility evaluation results demonstrated that all of the PLCL/SF electrospun scaffolds were cytocompatible and valvular interstitial cells (VICs) cultured on PLCL/SF scaffolds of 80/20 & 70/30 ratios exhibited the best cytocompatibility. The in vitro osteogenic differentiation of VICs including alkaline phosphatase (ALP) activity and quantitative polymerase chain reaction (qPCR) assays indicated that PLCL/SF scaffolds of 80/20 & 90/10 ratios behaved better anti-calcification ability. In the in vivo calcification evaluation model of rat subdermal implantation, PLCL/SF scaffolds of 80/20 & 90/10 ratios presented better anti-calcification ability, which was consistent with the in vitro results. Moreover, PLCL/SF scaffolds of 80/20 & 70/30 ratios showed significantly enhanced cell infiltration and M2 macrophage with higher CD206+/CD68+ ratio. Collectively, our data demonstrated that electrospun scaffolds with the PLCL/SF ratio of 80/20 hold great potential as TEHV materials.Poly (D, L-lactide-co-glycolide) delivery system improve the protective efficacy of recombinant antigen TA4 against Eimeria tenella infection

Jianmei Huang, Siying Chen, Zhouyang Zhou, Xiaoting Sun, Muhammad Haseeb, Shakeel Ahmed Lakho, Yang Zhang, Jiabin Liu, Muhammad Ali A Shah, Xiaokai Song, Lixin Xu, Ruofeng Yan, Xiangrui LiPMID: 33799117 DOI: 10.1016/j.psj.2021.101083

Abstract

Eimeria tenella is a protozoan parasite endemic in chickens and is one of the causative agents of avian coccidiosis. The aim of this research was to determine if poly (D, L-lactide-co-glycolide) (PLGA) nanoparticles carrying recombinant TA4 protein of E. tenella (rEtTA4) could improve the level of protective immunity against E. tenella challenge. Recombinant TA4 protein was expressed and purified. Poly (D, L-lactide-co-glycolide) loaded with rEtTA4 (PLGA-rEtTA4) nanoparticles was prepared and was delivered to 2-week-old layer chickens via intramuscular inoculation. Chickens injected with PBS and PLGA nanoparticles were served as control groups. The rEtTA4 and PLGA-rEtTA4 nanoparticles induced changes of serum cytokines, IgY levels, and T lymphocytes subpopulation, and the protective efficacy against E. tenella challenge was evaluated. Results showed that both rEtTA4 and PLGA-rEtTA4 vaccination groups induced significantly higher levels of specific EtTA4 IgY antibody and IL-17 and higher proportion of CD8T lymphocytes. However, no significant differences were observed in the proportion of CD4

T lymphocytes compared with the PBS control. Chickens immunized with rEtTA4 and PLGA-rEtTA4 prominently increased the BW gains and decreased oocyst output compared with chickens immunized with PBS and PLGA after oral challenge with E. tenella. Poly (D, L-lactide-co-glycolide) encapsulated rEtTA4 nanoparticles-immunized chickens significantly induced higher levels of interferon gamma, IL-6, and IL-17 and a little bit higher proportion of CD8

T lymphocytes compared with rEtTA4 subunit vaccine-immunized chickens. Thus, PLGA encapsulated rEtTA4 nanoparticles appeared to have great potential to enhance the immune response and improved the protective efficacy against E. tenella infection. Our results provided available protective subunit vaccine rEtTA4 and PLGA loaded with rEtTA4 nanoparticles against coccidiosis and suggested that PLGA nanoparticles could be an effective adjuvant to enhance the protective efficacy of rEtTA4 subunit vaccine.

Explore Compound Types

C7H6N2O4

C7H6N2O4